molecular formula C21H26ClN3O2 B6044465 N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide

N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide

Cat. No. B6044465
M. Wt: 387.9 g/mol
InChI Key: PWGREUBXRYSVQG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. CPP-115 has shown potential in treating various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

CPP-115 works by inhibiting the breakdown of N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide, which leads to increased levels of this neurotransmitter in the brain. N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide acts as an inhibitory neurotransmitter, meaning it reduces the activity of neurons in the brain. By increasing N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide levels, CPP-115 can reduce the excitability of neurons, which can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to have several biochemical and physiological effects. In addition to increasing N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide levels, CPP-115 has been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin. It also has anxiolytic and anticonvulsant effects, which can help alleviate symptoms of anxiety and epilepsy.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for use in lab experiments. It is a highly selective inhibitor of N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide transaminase, meaning it does not affect other enzymes or neurotransmitters. It is also relatively stable and can be administered orally or intravenously. However, CPP-115 has some limitations, such as its short half-life and potential for toxicity at high doses.

Future Directions

There are several future directions for research on CPP-115. One area of interest is its potential use in treating addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models, and clinical trials are currently underway to investigate its efficacy in treating cocaine addiction. Another area of interest is the development of more stable and potent analogs of CPP-115, which could have improved therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPP-115 and its potential for use in treating other neurological disorders.

Synthesis Methods

CPP-115 can be synthesized through a multistep process involving the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine and pyridine, followed by acylation with 3-bromopropionyl chloride. The resulting compound is then treated with sodium hydroxide to yield CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic effects in various neurological disorders. In animal models, CPP-115 has been shown to reduce seizure activity, decrease drug-seeking behavior, and alleviate anxiety. Clinical trials have also demonstrated the efficacy of CPP-115 in reducing seizures in patients with refractory epilepsy.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-4-ylmethyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-27-20-6-5-18(13-19(20)22)24-21(26)7-4-16-3-2-12-25(14-16)15-17-8-10-23-11-9-17/h5-6,8-11,13,16H,2-4,7,12,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGREUBXRYSVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2CCCN(C2)CC3=CC=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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